![molecular formula C22H24F3N2O5P B2736548 benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate CAS No. 524051-50-1](/img/structure/B2736548.png)
benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate
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Overview
Description
Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate, also known as BDP-Indole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of carbamate and indole, which are both widely used in various fields of research.
Scientific Research Applications
Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to have anti-cancer, anti-inflammatory, and anti-bacterial properties. benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Mechanism of Action
The mechanism of action of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate is not fully understood. However, it has been proposed that benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. This results in the inhibition of the breakdown of acetylcholine, which is a neurotransmitter involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate has been found to have various biochemical and physiological effects. It has been reported to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate has been reported to have antibacterial properties by inhibiting the growth of certain bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate in lab experiments is its high purity and high yield. This makes it easier for researchers to obtain accurate and reproducible results. However, one of the limitations of using benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate is its high cost, which may limit its use in some research studies.
Future Directions
There are several future directions for the research of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate. One of the potential applications of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate is in the development of new anti-cancer drugs. Further studies are needed to investigate the anti-cancer properties of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate and its potential use in cancer therapy. Another future direction is the investigation of the potential use of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate in the treatment of Alzheimer's disease. Further studies are needed to investigate the mechanism of action of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate in inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. Finally, the potential use of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate as an antibacterial agent also requires further investigation.
Conclusion:
benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate is a chemical compound that has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. The synthesis of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate involves the reaction of 1H-indole-3-carboxaldehyde with diethyl phosphite and trifluoroacetic anhydride in the presence of benzyl isocyanate. Further studies are needed to investigate the potential applications of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate in the development of new drugs and therapies.
Synthesis Methods
The synthesis of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate involves the reaction of 1H-indole-3-carboxaldehyde with diethyl phosphite and trifluoroacetic anhydride in the presence of benzyl isocyanate. The resulting compound is then purified using column chromatography. This method has been reported to yield high purity and high yield of benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate.
properties
IUPAC Name |
benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N2O5P/c1-3-31-33(29,32-4-2)21(22(23,24)25,18-14-26-19-13-9-8-12-17(18)19)27-20(28)30-15-16-10-6-5-7-11-16/h5-14,26H,3-4,15H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHQBWMTTMYJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CNC2=CC=CC=C21)(C(F)(F)F)NC(=O)OCC3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N2O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate |
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